N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-9-13(19-7-5-6-8-19)18-12(17-11)10-16-14(20)15(2,3)4/h9H,5-8,10H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCWFUWWKBXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and pyrrolidine under basic conditions.
Introduction of the Pivalamide Group: The pivalamide group is introduced via an amidation reaction. This involves reacting the pyrimidine intermediate with pivaloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a pyrrolidine group and a pivalamide moiety . Its IUPAC name is N-[(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl]pivalamide. The synthesis typically involves multiple steps, including:
- Formation of the Pyrimidine Ring : Synthesized through condensation reactions.
- Introduction of the Pyrrolidine Group : Achieved via nucleophilic substitution.
- Attachment of the Pivalamide Moiety : Coupling with pivalic acid derivatives using coupling agents.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Pyrimidine synthesis | Aldehydes, guanidine derivatives |
| 2 | Pyrrolidine introduction | Halogenated pyrimidines, pyrrolidine |
| 3 | Coupling | DCC, EDC |
Chemistry
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its structural characteristics allow for diverse modifications leading to novel compounds.
Biology
The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Notably:
- Inhibition of Phosphodiesterase (PDE) : It selectively inhibits PDE9A, leading to increased levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues, which is associated with enhanced cognitive functions in preclinical models .
- Procognitive Effects : In rodent studies, it has shown improvements in memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.
Medicine
This compound is explored for therapeutic potentials such as:
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit growth inhibition on various cancer cell lines, suggesting applications in oncology .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties facilitate innovations in material science and pharmaceuticals.
Case Study 1: Cognitive Enhancement
A study demonstrated that this compound significantly improved cognitive function in rodent models by enhancing neurotransmitter activity. The results indicated a direct correlation between PDE9A inhibition and cognitive performance, supporting its potential use in treating cognitive impairments .
Case Study 2: Antitumor Research
Research involving related compounds showed promising results in inhibiting tumor growth across various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Differences in Heterocyclic Cores
Pyridine vs. Pyrimidine :
Pyridine derivatives (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) have one nitrogen atom in their aromatic ring, whereas pyrimidines like the target compound contain two nitrogen atoms. This difference alters electronic distribution, solubility, and hydrogen-bonding capacity. Pyrimidines are more polar and often exhibit stronger binding to biomolecular targets (e.g., DNA/RNA enzymes) .- Substituent Patterns: The target compound’s 4-methyl and 6-pyrrolidin-1-yl groups contrast with common substituents in cataloged pyridine analogs, such as halogens (Cl, I), methoxy, or formyl groups . These substituents influence steric bulk, lipophilicity, and reactivity.
Functional Group Analysis
Pivalamide Moieties :
The pivalamide group (tert-butyl carboxamide) is conserved across many cataloged compounds (e.g., N-(5-fluoropyridin-2-yl)pivalamide ). This group contributes to metabolic stability by resisting enzymatic degradation due to its bulky tert-butyl substituent .Linker Variations :
The target compound’s methylene linker between the pyrimidine and pivalamide is analogous to structures like N-(6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide . However, the latter’s pyridine core and hydroxymethyl-pyrrolidine substituent introduce distinct hydrogen-bonding capabilities .
Molecular Weight and Physicochemical Properties
- However, pyridine-based analogs range from M.W. 252.31 (N-(5-(dihydroxymethyl)pyridin-2-yl)pivalamide ) to 440.10 (N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide ). The target’s pyrimidine core and substituents likely place it in the higher end of this range (~350–400 g/mol).
Lipophilicity :
The pyrrolidin-1-yl group in the target compound may increase lipophilicity (higher logP) compared to halogenated analogs (e.g., N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, CAS 149765-16-2 ). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Commercial Availability and Pricing
- Pricing Trends: Cataloged pyridine pivalamides are priced between $240 (1 g of N-(5-fluoropyridin-2-yl)pivalamide ) and $6,000 (25 g of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ). Bulk pricing discounts are consistent (e.g., 25 g costs ~6–12× the 1 g price).
Key Research Implications
Synthetic Challenges :
The pyrrolidin-1-yl and methyl groups on the pyrimidine ring may require multistep synthesis, including nucleophilic substitution or transition-metal-catalyzed coupling, as seen in analogs like N-(6-chloro-5-iodopyridin-2-yl)pivalamide .Biological Relevance :
Pyrimidine derivatives are prevalent in antiviral and anticancer agents (e.g., 5-fluorouracil). The target’s structure aligns with kinase inhibitors targeting ATP-binding pockets, though specific activity data are unavailable .
Tabulated Comparison of Selected Analogs
*Estimated based on structural analogs.
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine ring and a pivalamide moiety, making it a candidate for various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 248.34 g/mol. Its structure facilitates interactions with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating physiological responses.
- Receptor Interaction : It could interact with receptors influencing neurotransmitter systems, particularly those related to cognition and memory.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial replication mechanisms.
1. Cognitive Enhancement
Research indicates that compounds structurally similar to this compound exhibit procognitive effects. For instance, studies on PDE9A inhibitors have shown that they elevate cGMP levels in the brain, which correlates with improved cognitive function in rodent models .
2. Anticancer Potential
The compound's ability to inhibit specific enzymes may extend to anticancer applications. By targeting pathways involved in cell proliferation, it could potentially slow down or halt tumor growth. The mechanism likely involves modulation of signaling pathways critical for cancer cell survival and proliferation.
3. Antimicrobial Properties
Initial assessments suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial strains. Such activity could be attributed to its ability to disrupt bacterial metabolic processes or inhibit replication.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
